![molecular formula C19H12FN3OS B2380760 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392243-52-6](/img/structure/B2380760.png)

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

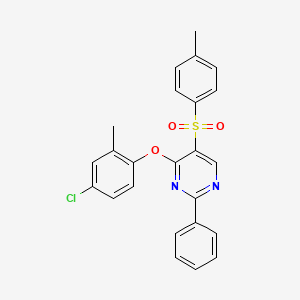

“N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide” is a chemical compound with a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of compounds with a 1,3,4-thiadiazol-2-yl moiety can be achieved through various methods . For instance, the synthesis of pyrazoline can be performed via a one-pot three-component reaction under microwave irradiation . Then, the synthesis of pyrazole can be performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

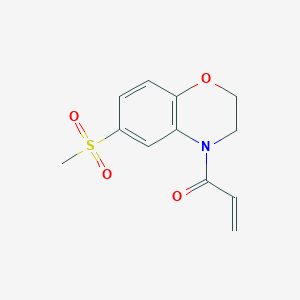

The molecular structure of this compound includes a total of 50 bonds, with 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 4 double bonds, and 17 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amide (aromatic) .Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities . For instance, two compounds named 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea were found to be highly potent in sleep and MES test compared with the standard .科学的研究の応用

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that it exhibits binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. This suggests its role in interfering with estrogen signaling pathways and inhibiting breast cancer cell growth .

Antimicrobial Properties

Pyrazoles and their derivatives are known for their antimicrobial activity. The fluorinated pyrazole structure in this compound may contribute to its effectiveness against bacteria, fungi, and other microorganisms. Further studies could explore its specific mechanisms of action .

Anti-Inflammatory Potential

Pyrazoles have been investigated for their anti-inflammatory properties. This compound’s structure may play a role in modulating inflammatory pathways, making it relevant for conditions associated with inflammation .

Antioxidant Effects

The presence of the fluorine atom in the compound could enhance its antioxidant activity. Antioxidants protect cells from oxidative stress and may have implications in various health contexts .

Cytotoxicity and Anti-Tumor Activity

Pyrazoles have been studied for their cytotoxic effects on cancer cells. This compound’s unique structure warrants further investigation into its potential as an anti-tumor agent .

Analgesic Properties

While not extensively explored, pyrazoles have shown promise as analgesics. Investigating this compound’s analgesic potential could provide insights into pain management .

作用機序

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities . For instance, they have been reported to show anticonvulsant activity, which could be related to their ability to interact with neuronal cells .

将来の方向性

The future directions for this compound could involve further exploration of its biological activities. For instance, a new fluorinated pyrazole was synthesized and showed binding affinity to human estrogen alpha receptor (ERα), which was close to 4-OHT as a native ligand . This suggests potential applications in the field of medicinal chemistry.

特性

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3OS/c20-14-10-8-13(9-11-14)18-22-23-19(25-18)21-17(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEIVSJRVHUNKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)

![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)

![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2380697.png)

![N1-(2-(diethylamino)ethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2380700.png)